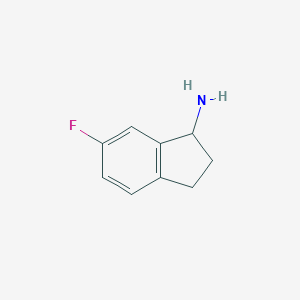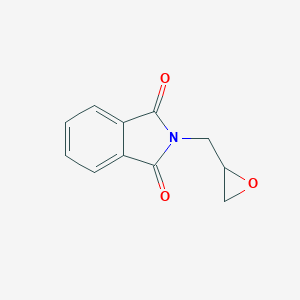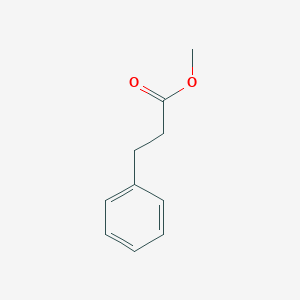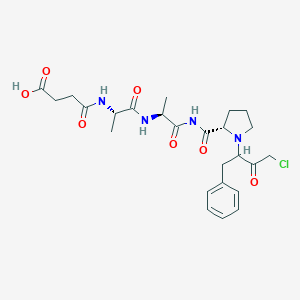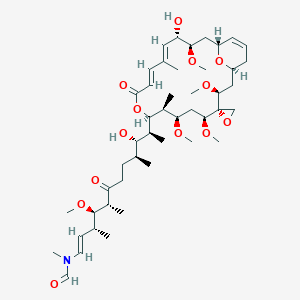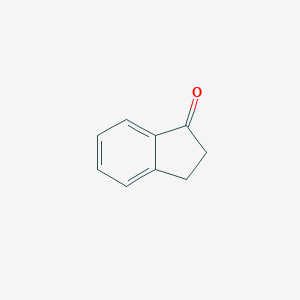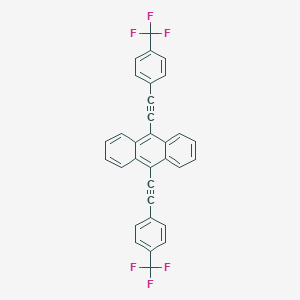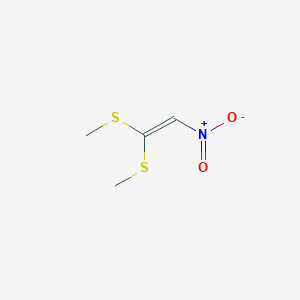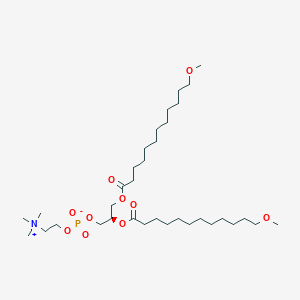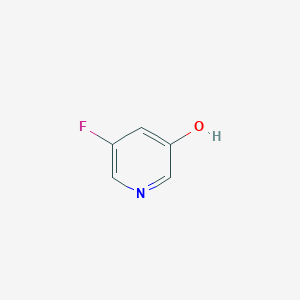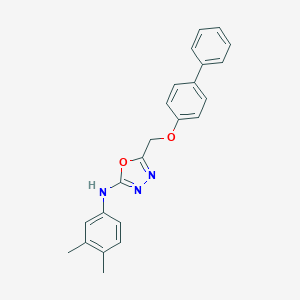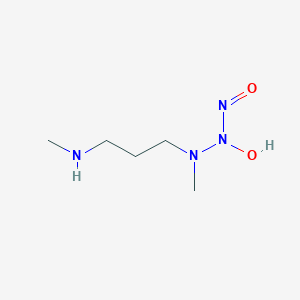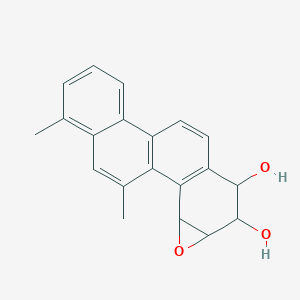
1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene, also known as ellipticine, is a naturally occurring alkaloid that has been extensively studied for its potential therapeutic properties. It was first isolated from the plant Ochrosia elliptica in 1959 and has since been found in several other plant species. Ellipticine has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial effects.
作用机制
The mechanism of action of 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is not fully understood, but it is believed to involve several pathways. Ellipticine has been shown to intercalate into DNA, disrupting the normal structure and function of the molecule. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Ellipticine has also been found to inhibit topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Ellipticine has been shown to possess several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Ellipticine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been found to possess anti-inflammatory effects, reducing inflammation in various disease models.
实验室实验的优点和局限性
Ellipticine possesses several advantages and limitations for lab experiments. Its potent anticancer properties make it a valuable tool for cancer research, but its low solubility and toxicity limit its use in certain experiments. Additionally, the high cost of synthesis and isolation may make it less accessible for some researchers.
未来方向
There are several future directions for research on 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene. One area of interest is the development of more efficient and cost-effective methods of synthesis and isolation. Additionally, further studies are needed to fully understand the mechanism of action of 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene and its potential for the treatment of various diseases. Finally, the development of novel derivatives and analogs of 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene may lead to the discovery of more potent and selective compounds for therapeutic use.
合成方法
Ellipticine can be synthesized through several methods, including isolation from natural sources, chemical synthesis, and biotransformation. Chemical synthesis involves the use of various reagents and solvents to create the compound, while biotransformation uses microorganisms or enzymes to convert precursor molecules into 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene. The most common method of synthesis is through isolation from natural sources, as it provides a more environmentally friendly and cost-effective approach.
科学研究应用
Ellipticine has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Ellipticine has also been found to possess antiviral and antibacterial effects, making it a potential candidate for the treatment of viral and bacterial infections.
属性
CAS 编号 |
139627-44-4 |
|---|---|
产品名称 |
1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene |
分子式 |
C20H18O3 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
16,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O3/c1-9-4-3-5-11-12-6-7-13-16(15(12)10(2)8-14(9)11)19-20(23-19)18(22)17(13)21/h3-8,17-22H,1-2H3 |
InChI 键 |
WJNMOHJPMIXLHU-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C3=C(C2=CC=C1)C=CC4=C3C5C(O5)C(C4O)O)C |
规范 SMILES |
CC1=C2C=C(C3=C(C2=CC=C1)C=CC4=C3C5C(O5)C(C4O)O)C |
其他 CAS 编号 |
139627-44-4 |
同义词 |
1,2-dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene 5,7-diMeC-1,2-dihydroxy-3,4-epoxide 5,7-diMeCDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



